1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride
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Overview
Description
1-(Trifluoromethyl)-3-azabicyclo[311]heptane hydrochloride is a compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and an azabicyclo moiety
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride typically involves a series of chemical reactions that introduce the trifluoromethyl group and the azabicyclo structure. One common synthetic route includes the use of photochemistry to achieve [2 + 2] cycloaddition, which allows for the formation of the bicyclic structure . Industrial production methods often involve the optimization of reaction conditions to maximize yield and purity, utilizing reagents such as volatile amines .
Chemical Reactions Analysis
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halides.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, which can be catalyzed by organocatalysts.
Scientific Research Applications
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the azabicyclo structure contribute to its reactivity and binding affinity, allowing it to modulate various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[3.1.1]heptane derivatives: These compounds have a similar core structure but may contain different substituents, such as nitro groups or additional nitrogen atoms.
Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group but may have different core structures, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the azabicyclo structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11ClF3N |
---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-(trifluoromethyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-1-5(2-6)3-11-4-6;/h5,11H,1-4H2;1H |
InChI Key |
YNXMPGMHCDVYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CNC2)C(F)(F)F.Cl |
Origin of Product |
United States |
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